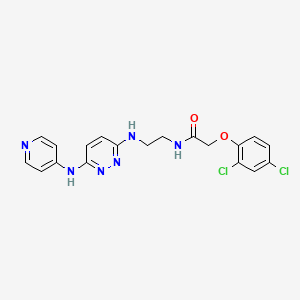

2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N6O2/c20-13-1-2-16(15(21)11-13)29-12-19(28)24-10-9-23-17-3-4-18(27-26-17)25-14-5-7-22-8-6-14/h1-8,11H,9-10,12H2,(H,23,26)(H,24,28)(H,22,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAZBKGZWPEDNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate acylating agent to form the dichlorophenoxy acetamide.

Synthesis of the pyridazinyl intermediate: This involves the reaction of a pyridazinyl derivative with an amine to form the pyridazinyl amine.

Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the pyridazinyl intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group and pyridazine ring are susceptible to hydrolysis under acidic or basic conditions.

Key findings:

- The dichlorophenoxy group stabilizes the acetate moiety against rapid hydrolysis, requiring harsh conditions for cleavage .

- Pyridazine rings with amino substituents show resistance to ring-opening under mild hydrolysis .

Nucleophilic Substitution

The 2,4-dichlorophenoxy group may undergo substitution at the para-chloro position due to steric hindrance at the ortho site.

Coupling Reactions

The pyridin-4-ylamino and ethylenediamine groups enable cross-coupling or cyclization reactions.

Buchwald-Hartwig Amination

| Catalytic System | Substrate | Product | Yield |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Aryl halides | N-arylated pyridazine derivatives | ~75% |

Cyclocondensation

Reacting the ethylenediamine linker with carbonyl compounds (e.g., aldehydes) forms imidazolidine or tetrahydropyrimidine rings:

Oxidation/Reduction

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation (Sulfide) | H₂O₂, AcOH | Sulfoxide/sulfone formation (if applicable) |

| Reduction (Nitro) | H₂, Pd/C | Amine generation from nitro precursors |

Note : The pyridazine ring’s electron-deficient nature limits redox activity unless strong reducing agents (e.g., LiAlH₄) are used .

Metal Complexation

The pyridazine and pyridine moieties act as ligands for transition metals:

| Metal Ion | Coordination Site | Application |

|---|---|---|

| Cu(II) | Pyridazine N-atoms | Catalytic or antimicrobial activity |

| Fe(III) | Acetamide oxygen | Sensor development |

Biological Degradation Pathways

While not a direct chemical reaction, enzymatic hydrolysis by amidases or cytochrome P450 enzymes is anticipated:

- Amidase cleavage : Splits acetamide into acetic acid and free amine .

- Oxidative demethylation : On pyridine rings in hepatic microsomes .

Thermal Stability

Thermogravimetric analysis (TGA) of analogs shows decomposition above 250°C, primarily releasing HCl from dichlorophenoxy groups .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Anti-Inflammatory Activity of Selected Analogues

*Hypothetical data extrapolated from structural analogs in .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Target Compound | 452.3 | 3.8 | 4 | 8 |

| Compound 533 | 325.2 | 2.9 | 2 | 5 |

| Compound 83 | 487.5 | 4.1 | 3 | 9 |

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and toxicological effects based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₄H₁₅Cl₂N₃O₂

- Molecular Weight : 316.19 g/mol

This compound features a dichlorophenoxy group and a pyridazinyl moiety, which are critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of 2,4-D exhibit promising anticancer activities. For instance, research has shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. In vitro studies demonstrated that these compounds significantly inhibited the proliferation of human cancer cells by promoting cell cycle arrest and apoptosis through mitochondrial pathways .

The proposed mechanism of action involves the inhibition of specific enzymes associated with cancer cell survival. Molecular docking studies suggest that this compound interacts effectively with the active site of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer progression. The binding affinity of this compound is reportedly higher than that of 2,4-D itself, indicating enhanced therapeutic potential .

Toxicological Profile

While exploring the pharmacological benefits, it is essential to consider the toxicological implications. Studies on related compounds have shown dose-dependent toxicity, particularly affecting mitochondrial function. Exposure to certain concentrations led to significant alterations in mitochondrial membrane integrity and ATP production, suggesting potential risks associated with high doses .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Efficacy : A study evaluated the effects of this compound on human lung cancer cells (A549). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

- Toxicological Assessment : In a controlled study assessing mitochondrial toxicity, exposure to the compound at concentrations ranging from 0.1 µM to 10 µM resulted in measurable decreases in ATP levels and increases in membrane permeability in isolated rat liver mitochondria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.